![molecular formula C15H15FN2O3S B5809802 N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5809802.png)

N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

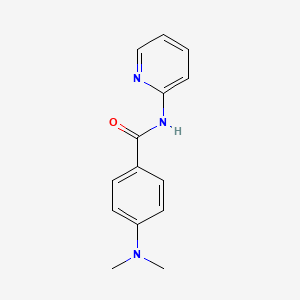

N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as F535 or TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer and autoimmune diseases. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) that plays a crucial role in the regulation of B cell receptor signaling.

Wissenschaftliche Forschungsanwendungen

Antileishmanial and Antimalarial Activities

Compounds bearing the pyrazole moiety, such as N1-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, have been recognized for their pharmacological potential, including antileishmanial and antimalarial activities. These compounds can be synthesized and structurally verified using techniques like FTIR and NMR. They show promise in inhibiting the growth of parasites responsible for diseases like leishmaniasis and malaria, which affect millions worldwide .

Drug Design and Development

The presence of a fluorine atom in the compound’s structure can significantly influence its pharmacological profile. Fluorine’s high electronegativity and small atomic radius contribute to the compound’s conformation, membrane permeability, and metabolic stability. This makes N1-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide a valuable candidate in the design and development of new drugs with enhanced efficacy and pharmacokinetic properties .

Biological Activity Enhancement

The structural features of N1-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide allow it to serve as a scaffold for creating biologically active compounds. Its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules makes it a versatile tool in medicinal chemistry for enhancing biological activity .

Structure-Activity Relationship (SAR) Studies

The compound’s diverse substituents and stereochemistry play a crucial role in its biological interactions. SAR studies can reveal how different stereoisomers and spatial orientations of substituents lead to varied biological profiles, which is essential for understanding and improving drug-receptor binding .

Synthesis of Bioactive Molecules

N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can be used as a precursor or intermediate in the synthesis of a wide range of bioactive molecules. Its unique chemical structure allows for the creation of compounds with potential therapeutic applications in various diseases .

Computational Studies and Molecular Docking

The compound’s structure makes it suitable for computational studies and molecular docking, which are critical in the preclinical phase of drug development. These studies can predict the interaction between the compound and target proteins, aiding in the optimization of drug candidates before they proceed to clinical trials .

Eigenschaften

IUPAC Name |

N-(2-fluorophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O3S/c1-11-6-8-12(9-7-11)22(20,21)17-10-15(19)18-14-5-3-2-4-13(14)16/h2-9,17H,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDFQURKDVAUGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}pyrazine](/img/structure/B5809722.png)

![N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809724.png)

![4-({[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B5809730.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5809737.png)

![ethyl {[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]thio}acetate](/img/structure/B5809743.png)

![2-[(2-methylbenzoyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5809751.png)

![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5809752.png)

![8-chloro-7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5809762.png)

![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5809766.png)

![2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5809803.png)